In Vitro Antiretroviral Potency of Emtricitabine vs Lamivudine in Dual Infection/Competition Assays
In dual HIV-1 infection/competition experiments using T cells co-infected with drug-sensitive and drug-resistant viral variants, emtricitabine (FTC) suppressed drug-sensitive virus at a rate approximately 3-fold higher than lamivudine (3TC), as quantified by mathematical modeling of allele-specific real-time PCR data [1]. This finding is consistent across multiple in vitro models, though some studies report comparable potency in primary PBMCs; however, in the competition format that better mimics the selective pressure dynamics in vivo, FTC's superior potency is directly quantifiable.
| Evidence Dimension | Rate of suppression of drug-sensitive HIV-1 variants in dual infection/competition assay |
|---|---|
| Target Compound Data | FTC: ~3-fold higher suppression rate compared to 3TC (reference) |
| Comparator Or Baseline | 3TC: baseline reference (1×) |
| Quantified Difference | Approximately 3-fold |
| Conditions | In vitro dual HIV-1 infection/competition model in T cells; drug-sensitive (wild-type) and drug-resistant (M184V) variants quantified by allele-specific real-time PCR; mathematical modeling of suppression kinetics. |
Why This Matters
Higher intrinsic potency in a competitive environment suggests FTC may suppress wild-type virus more efficiently during early treatment, potentially reducing the window for resistant variant outgrowth.
- [1] Drogan D, Rauch P, Hoffmann D, Walter H, Metzner KJ. The antiretroviral potency of emtricitabine is approximately 3-fold higher compared to lamivudine in dual human immunodeficiency virus type 1 infection/competition experiments in vitro. Antiviral Res. 2010 Jun;86(3):312-5. doi: 10.1016/j.antiviral.2010.03.010. View Source
